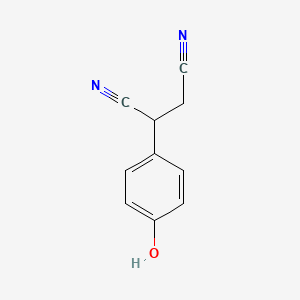
2-(4-Hydroxyphenyl)butanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)butanedinitrile is an organic compound with the molecular formula C10H8N2O It is characterized by the presence of a hydroxyphenyl group attached to a butanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Hydroxyphenyl)butanedinitrile typically involves the reaction of an alkyl dihalide with a cyanide source. One common method includes heating the alkyl dihalide and cyanide in a water and alcohol system under reflux conditions. This reaction results in the formation of the butanedinitrile compound, which is then purified through filtration, extraction, and rectification .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure efficient mixing, heating, and purification. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxyphenyl)butanedinitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-Hydroxyphenyl)butanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxyphenyl)butanedinitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact mechanism depends on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Hydroxyphenyl)-2-butanone:
2-Hydroxybutanedinitrile: This compound has a similar butanedinitrile moiety but lacks the hydroxyphenyl group.
Uniqueness
2-(4-Hydroxyphenyl)butanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl group allows for specific interactions with biological targets, while the butanedinitrile moiety provides stability and reactivity in various chemical reactions .
Propriétés
Formule moléculaire |
C10H8N2O |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)butanedinitrile |
InChI |
InChI=1S/C10H8N2O/c11-6-5-9(7-12)8-1-3-10(13)4-2-8/h1-4,9,13H,5H2 |
Clé InChI |
SNKKRAVEAQWSCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CC#N)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[[2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride](/img/structure/B14125314.png)

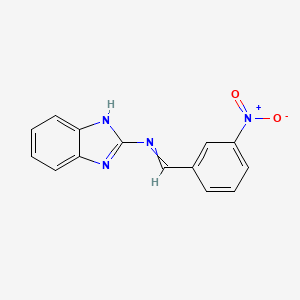
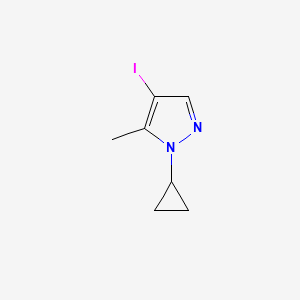

![Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine](/img/structure/B14125335.png)
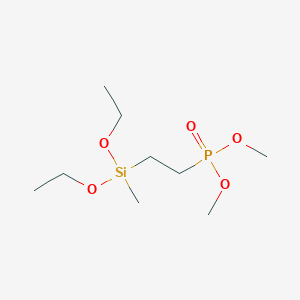
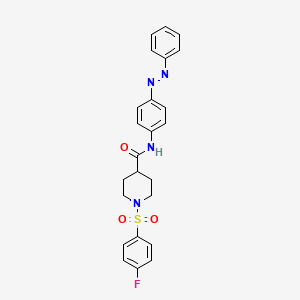
![[(1E)-1-Bromo-1-propen-1-yl]benzene](/img/structure/B14125349.png)
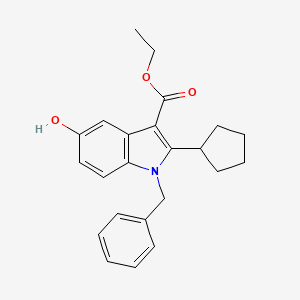

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14125370.png)

